REACTION_SMILES
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[CH3:16][CH:17]([OH:18])[CH3:19].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[CH:9]([CH3:10])([CH3:11])[Zn:12][CH:13]([CH3:14])[CH3:15].[NH2:1][c:2]1[n:3][c:4]([Br:8])[cH:5][cH:6][cH:7]1.[Ni:33]([Cl:34])[Cl:35].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1.[c:36]1([P:37]([c:38]2[cH:39][cH:40][cH:41][cH:42][cH:43]2)[CH2:44][CH2:45][CH2:46][P:47]([c:48]2[cH:49][cH:50][cH:51][cH:52][cH:53]2)[c:54]2[cH:55][cH:56][cH:57][cH:58][cH:59]2)[cH:60][cH:61][cH:62][cH:63][cH:64]1>>[NH2:1][c:2]1[n:3][c:4]([CH:9]([CH3:10])[CH3:11])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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CC(C)[Zn]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Zn]C(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Ni]Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(CCCP(c2ccccc2)c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(C)c1cccc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |